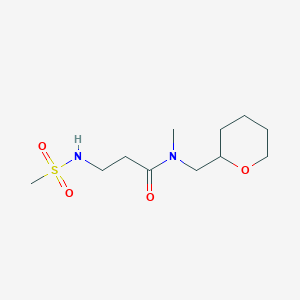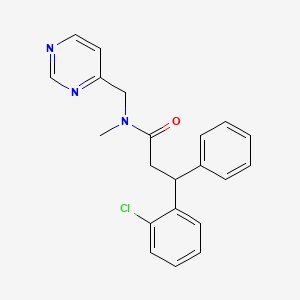![molecular formula C17H20N2O2 B3812380 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine](/img/structure/B3812380.png)
4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine
Overview
Description
4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine, also known as MPB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in cell growth and inflammation. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Parkinson's disease. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine in lab experiments is its specificity for certain signaling pathways. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to selectively inhibit the PI3K/Akt and NF-kB signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine in lab experiments is its potential toxicity. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it can target. Another direction is to explore its potential use as a treatment for other diseases, such as neurodegenerative diseases and oxidative stress-related diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine in human clinical trials.
Scientific Research Applications
4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has been shown to have potential applications in the field of medicine. One study found that 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine can inhibit the growth of lung cancer cells by blocking the PI3K/Akt signaling pathway. 4-[3-(6-methoxypyridin-2-yl)benzyl]morpholine has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[[3-(6-methoxypyridin-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-17-7-3-6-16(18-17)15-5-2-4-14(12-15)13-19-8-10-21-11-9-19/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGPEAFQLNAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC(=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(6-Methoxypyridin-2-yl)benzyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B3812303.png)
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/structure/B3812309.png)
![4-(3-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B3812329.png)
![8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B3812332.png)
![1-(3-methylphenyl)-5'-phenyl-3'-[(2S)-tetrahydrofuran-2-ylmethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B3812340.png)
![2-[(2,5-difluorobenzyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B3812341.png)
![8-fluoro-2-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoline](/img/structure/B3812343.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-4-quinolinecarboxamide](/img/structure/B3812349.png)
![4-fluoro-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3812355.png)
![1-phenyl-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B3812357.png)

![N-{[1-(4-phenylbutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3812379.png)

